Cas no 17976-70-4 (2-(2-Hydroxyethoxy)acetaldehyde)

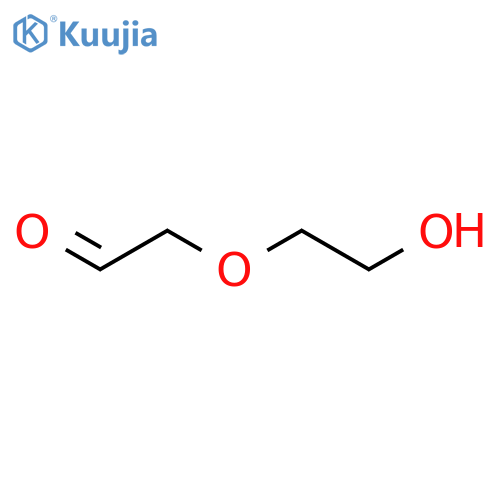

17976-70-4 structure

商品名:2-(2-Hydroxyethoxy)acetaldehyde

2-(2-Hydroxyethoxy)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(2-Hydroxyethoxy)acetaldehyde

- (2-Hydroxy-aethoxy)-acetaldehyd

- (2-hydroxy-ethoxy)-acetaldehyde

- 2-(1-(2-FLUOROPHENYL)-1H-PYRAZOL-5-YL)PYRIDINE

- 2-(2-hydroxyethyloxy)ethanal

- Acetaldehyde,2-(2-hydroxyethoxy)

- 17976-70-4

- Q27452172

- SCHEMBL810347

- Acetaldehyde, 2-(2-hydroxyethoxy)-

- MFCD13185914

- 2-hydroxyethoxyacetaldehyde

- DSGGHBUAHUMMHN-UHFFFAOYSA-N

- FT-0658613

- (2-Hydroxyethoxy)acetaldehyde

- DTXSID60170859

- SY270937

- F86597

- Acetaldehyde, (2-hydroxyethoxy)-

- AKOS015915540

- A812483

-

- インチ: InChI=1S/C4H8O3/c5-1-3-7-4-2-6/h1,6H,2-4H2

- InChIKey: DSGGHBUAHUMMHN-UHFFFAOYSA-N

- ほほえんだ: OCCOCC=O

計算された属性

- せいみつぶんしりょう: 104.04700

- どういたいしつりょう: 104.047

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 4

- 複雑さ: 44.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.1

- トポロジー分子極性表面積: 46.5A^2

じっけんとくせい

- 密度みつど: 1.087

- ふってん: 178°Cat760mmHg

- フラッシュポイント: 75.5°C

- 屈折率: 1.416

- PSA: 46.53000

- LogP: -0.80580

2-(2-Hydroxyethoxy)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0027PH-5g |

Acetaldehyde, 2-(2-hydroxyethoxy)- |

17976-70-4 | ≥95% | 5g |

$588.00 | 2024-06-18 | |

| Ambeed | A250052-1g |

2-(2-Hydroxyethoxy)acetaldehyde |

17976-70-4 | 98% | 1g |

$226.0 | 2025-02-24 | |

| 1PlusChem | 1P0027PH-1g |

Acetaldehyde, 2-(2-hydroxyethoxy)- |

17976-70-4 | ≥95% | 1g |

$254.00 | 2024-06-18 | |

| Ambeed | A250052-100mg |

2-(2-Hydroxyethoxy)acetaldehyde |

17976-70-4 | 98% | 100mg |

$52.0 | 2025-02-24 | |

| Ambeed | A250052-250mg |

2-(2-Hydroxyethoxy)acetaldehyde |

17976-70-4 | 98% | 250mg |

$86.0 | 2025-02-24 | |

| Ambeed | A250052-5g |

2-(2-Hydroxyethoxy)acetaldehyde |

17976-70-4 | 98% | 5g |

$782.0 | 2025-02-24 | |

| 1PlusChem | 1P0027PH-10g |

Acetaldehyde, 2-(2-hydroxyethoxy)- |

17976-70-4 | ≥95% | 10g |

$874.00 | 2024-06-18 |

2-(2-Hydroxyethoxy)acetaldehyde 関連文献

-

1. Oxidation vs. fragmentation in radiosensitization. Reactions of α-alkoxyalkyl radicals with 4-nitrobenzonitrile and oxygen. A pulse radiolysis and product analysis studyChandrasekhar Nese,Man Nien Schuchmann,Steen Steenken,Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 1995 1037

17976-70-4 (2-(2-Hydroxyethoxy)acetaldehyde) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17976-70-4)2-(2-Hydroxyethoxy)acetaldehyde

清らかである:99%

はかる:5g

価格 ($):449.0